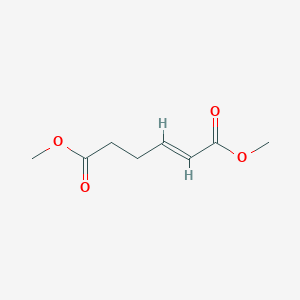

(E)-Dimethyl hex-2-enedioate

説明

Historical Context and Evolution of Research on Unsaturated Diesters

The study of unsaturated diesters is deeply rooted in the broader history of organic chemistry, with early investigations focusing on their fundamental reactivity. The development of reactions like the Michael addition and the Diels-Alder reaction provided the initial framework for understanding how these compounds could be utilized to form new carbon-carbon bonds. wikipedia.orgorganicchemistrytutor.com Over the decades, research has evolved from studying simple, unsubstituted diesters to exploring the synthesis and reactivity of more complex and highly functionalized derivatives.

Key milestones in the evolution of research on unsaturated diesters include:

Early Mechanistic Studies: Initial research focused on understanding the regioselectivity and stereoselectivity of nucleophilic additions and cycloaddition reactions. wikipedia.orgmdpi.commasterorganicchemistry.com

Advancements in Catalysis: The development of new catalysts, including those based on transition metals like rhodium and copper, has enabled more efficient and selective transformations of unsaturated diesters. rsc.orgnih.gov This includes catalytic hydrogenation for the production of saturated diesters and asymmetric catalysis for the synthesis of chiral molecules. google.comresearchgate.netthieme-connect.com

Emergence of Green Chemistry: More recent research has emphasized the development of environmentally benign synthetic methods, such as solvent-free reactions and the use of bio-based starting materials. rsc.orgscielo.br

Significance of (E)-Dimethyl Hex-2-enedioate in Contemporary Chemical Research

This compound is a significant compound in contemporary chemical research due to its utility as a versatile synthetic intermediate. evitachem.com Its α,β-unsaturated system allows it to participate in a variety of important chemical transformations, making it a valuable tool for synthetic chemists.

Key areas where this compound and related unsaturated diesters are significant include:

Michael Addition Reactions: The electron-deficient double bond of this compound makes it an excellent Michael acceptor, readily reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. organicchemistrytutor.commdpi.comnih.goviucr.org This reaction is fundamental to the synthesis of many complex organic molecules.

Diels-Alder Reactions: As a dienophile, this compound can react with conjugated dienes to form six-membered rings, a common structural motif in natural products and pharmaceuticals. wikipedia.orgvulcanchem.com The stereochemistry of the resulting cyclohexene (B86901) derivatives can often be controlled with a high degree of precision. masterorganicchemistry.com

Synthesis of Heterocycles: The reactivity of the double bond and the ester functionalities allows for the construction of various heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.netsapub.org

Polymer Chemistry: Unsaturated diesters can serve as monomers in polymerization reactions, leading to the formation of polyesters with diverse properties and applications.

The synthesis of this compound can be achieved through various methods, including the Johnson-Claisen rearrangement of suitable precursors. rsc.orgdtu.dk

Scope and Objectives of Research on this compound

Current and future research on this compound and related unsaturated diesters is focused on several key objectives that aim to expand their synthetic utility and address contemporary challenges in chemistry.

The primary goals of this research include:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking to develop new and more efficient methods for the synthesis of this compound and its derivatives. This includes exploring new catalytic systems and reaction conditions to improve yields, selectivity, and sustainability. scielo.brscispace.com

Asymmetric Synthesis: A major focus is the development of enantioselective reactions using this compound to produce chiral molecules with high optical purity. This is particularly important for the synthesis of pharmaceuticals and other biologically active compounds. nih.govacs.orgnih.gov

Applications in Total Synthesis: this compound serves as a key building block in the total synthesis of complex natural products. Researchers aim to utilize its reactivity to construct intricate molecular architectures efficiently. bris.ac.uk

Exploration of New Reaction Pathways: Scientists are investigating novel transformations of this compound to access new classes of compounds with potentially valuable properties. This includes exploring its reactivity in multicomponent reactions and catalytic cycles. researchgate.net

Bio-based Production: With a growing emphasis on sustainability, there is increasing interest in developing methods to produce this compound and other unsaturated diesters from renewable resources. rsc.orgresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

dimethyl (E)-hex-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,4,6H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFMISCWBTXLFC-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E Dimethyl Hex 2 Enedioate

Recent Advancements in Stereoselective Synthesis of (E)-Dimethyl Hex-2-enedioate

The precise control of stereochemistry is crucial in modern organic synthesis to ensure the desired properties of the final product. For this compound, achieving the trans (E) configuration of the carbon-carbon double bond is a primary objective.

One notable method for stereoselective synthesis involves the dimerization of methyl acrylate (B77674). This reaction, when catalyzed by specific transition metal complexes, proceeds with high stereoselectivity to form the (E) isomer. For example, the use of palladium catalysts like [Pd(MeCN)4(BF4)2] in the presence of lithium tetrafluoroborate (B81430) has been shown to produce Dimethyl (E)-hex-2-enedioate from methyl acrylate. bris.ac.uk

Another approach to stereocontrol is the Johnson-Claisen rearrangement. While demonstrated for a related derivative, this method underscores a powerful strategy for forming carbon-carbon bonds with predictable stereochemistry. In one instance, 6-Ethyl 1-methyl (E)-hex-2-enedioate was synthesized with a 74% yield using triethyl orthoacetate and acetic acid, followed by heating. dtu.dk This type of lookchem.comlookchem.com-sigmatropic rearrangement is known for its high stereoselectivity, reliably producing the E-alkene geometry.

Catalytic Routes for the Preparation of this compound

Catalysis is central to the efficient synthesis of this compound, offering pathways that are more atom-economical and generate less waste compared to stoichiometric methods. Both homogeneous and heterogeneous catalysis have been explored.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. mpg.de The tail-to-tail dimerization of methyl acrylate is a prominent homogeneous catalytic route to this compound. Various ruthenium and palladium complexes have proven effective.

For instance, the complex Ru(CO)3(PPh3)2 catalyzes the dimerization of methyl acrylate at 120-140°C, predominantly yielding dimethyl (E)-hex-2-enedioate. researchgate.net Conducting the reaction under a hydrogen atmosphere can improve the yield and selectivity by minimizing the formation of trimers and polymers. researchgate.net Similarly, cationic palladium complexes, such as (η3-allyl)(η4-cycloocta-1,5-diene)palladium tetrafluoroborate, are effective catalysts for the selective dimerization of methyl acrylate to the trans-isomer. researchgate.net Research suggests that a cationic hydridopalladium species is the active catalyst in this transformation. researchgate.net

Table 1: Homogeneous Catalysts for this compound Synthesis via Methyl Acrylate Dimerization

| Catalyst | Co-catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|

| [Pd(MeCN)4(BF4)2] | Lithium tetrafluoroborate, 40 °C | Successfully dimerizes methyl acrylate to the target compound. | bris.ac.uk |

| Ru(CO)3(PPh3)2 | 120-140 °C; Hydrogen atmosphere | Selectively produces the tail-to-tail dimer with improved yield under H2. | researchgate.net |

| (η3-allyl)(η4-cycloocta-1,5-diene)palladium tetrafluoroborate | Basic phosphines | Catalyzes selective dimerization to the trans-isomer. | researchgate.net |

Heterogeneous Catalysis for this compound Production

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. wikipedia.org This approach offers significant advantages, including easier separation of the catalyst from the product, catalyst recycling, and suitability for continuous processes, which aligns with the principles of green chemistry. the-innovation.orglianerossi.org

While specific examples of heterogeneous catalysts for the direct synthesis of this compound are not extensively reported, this remains a key area for development. The goal is to transition from effective homogeneous systems to more robust and reusable heterogeneous ones. nih.gov For related reactions, such as the conversion of aldaric acids, solid Re/C catalysts have been used in a heterogeneous process, avoiding corrosive reagents. lookchem.com The development of solid-supported versions of the successful palladium and ruthenium homogeneous catalysts, perhaps on supports like ceria or porous polymers, represents a logical next step for the industrial-scale production of this compound. researchgate.net

Flow Chemistry Approaches to this compound Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, is a powerful technology for chemical synthesis. researchgate.net It offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scalability. flinders.edu.aueuropa.eu

The synthesis of this compound via catalytic dimerization is well-suited for adaptation to a flow process. A homogeneous catalyst, such as the palladium or ruthenium complexes mentioned previously, could be mixed with a stream of methyl acrylate and pumped through a heated coil reactor. nih.gov This setup would allow for precise control of the residence time and temperature, potentially optimizing the yield and minimizing the formation of byproducts. researchgate.net

Furthermore, should a robust heterogeneous catalyst be developed, it could be packed into a column (a packed-bed reactor). A solution of the reactant would then be flowed through the catalyst bed, simplifying the process by integrating the reaction and catalyst separation into a single, continuous operation. nih.gov This approach is highly desirable for creating efficient and automated chemical manufacturing processes. mit.edu

Emerging Sustainable Synthetic Protocols for this compound

Sustainability in chemical synthesis focuses on using renewable resources, maximizing atom economy, and employing environmentally benign reaction conditions.

A significant step towards a sustainable synthesis is the use of bio-based starting materials. Research has shown that related C6-dicarboxylic acid derivatives can be synthesized from methyl vinyl glycolate, a renewable α-hydroxy C4-ester that can be produced from the conversion of carbohydrates. dtu.dkresearchgate.net This opens a potential pathway to this compound from renewable feedstocks, reducing reliance on petrochemicals.

Reactivity and Reaction Mechanisms of E Dimethyl Hex 2 Enedioate

Diels-Alder Reactions Involving (E)-Dimethyl Hex-2-enedioate

In the context of the Diels-Alder reaction, this compound functions as a dienophile, a component containing a π-bond that reacts with a conjugated diene. masterorganicchemistry.com The presence of two electron-withdrawing carboxylate groups enhances its reactivity in this role. organic-chemistry.org The Diels-Alder reaction is a powerful tool for forming six-membered rings with a high degree of stereochemical control. wikipedia.org

The Diels-Alder reaction is a type of pericyclic reaction, specifically a [4+2] cycloaddition, that typically proceeds through a single, concerted transition state. wikipedia.org This means that the new sigma bonds between the diene and the dienophile form simultaneously without the generation of any intermediates. wikipedia.org The mechanism is governed by orbital symmetry, involving the interaction between the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. organic-chemistry.orgwikipedia.org

From the perspective of Frontier Molecular Orbital (FMO) theory, the reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The electron-withdrawing ester groups on this compound lower the energy of its LUMO, facilitating a more favorable energy match with the HOMO of an electron-rich diene and accelerating the reaction. organic-chemistry.org This concerted, cyclic movement of electrons leads directly to the formation of a substituted cyclohexene (B86901) ring. masterorganicchemistry.com

A hallmark of the Diels-Alder reaction is its high degree of stereospecificity, where the stereochemistry of the reactants is faithfully transferred to the product. libretexts.orglibretexts.org In the case of this compound, the two methyl ester groups are in a trans configuration relative to the double bond. This geometry is preserved in the resulting cyclohexene adduct, meaning the two ester groups will be trans to each other in the final product. libretexts.orglibretexts.org

When this compound reacts with a cyclic diene, such as cyclopentadiene, two diastereomeric products, known as endo and exo adducts, are possible. youtube.com

Endo Product: The dienophile's substituents are oriented towards the developing double bond of the diene in the transition state. wikipedia.org This pathway is often kinetically favored due to stabilizing secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile. organic-chemistry.orgyoutube.com

Exo Product: The dienophile's substituents are oriented away from the developing double bond. This isomer is typically thermodynamically more stable due to reduced steric hindrance. youtube.com

Although the exo product is more stable, the endo product is frequently the major product under kinetic control because it is formed at a faster rate. youtube.com

To achieve enantioselectivity in Diels-Alder reactions, a chiral catalyst is employed to create a stereochemically defined environment around the dienophile. Chiral Lewis acids are the most common catalysts for this purpose. wiley-vch.de A chiral Lewis acid can coordinate to one of the carbonyl oxygen atoms of this compound. This coordination activates the dienophile towards cycloaddition and, due to the chiral nature of the catalyst, blocks one face of the dienophile's double bond. thieme-connect.de

This steric blocking forces the incoming diene to approach from the more accessible face, leading to the preferential formation of one enantiomer of the Diels-Alder adduct. thieme-connect.de Various chiral Lewis acids, often based on metals like copper, titanium, or boron complexed with chiral ligands, have been developed to achieve high yields and excellent enantioselectivities in such reactions. wiley-vch.dethieme-connect.de For instance, chiral oxazaborolidine-aluminum bromide complexes have proven to be powerful catalysts for enantioselective Diels-Alder reactions. organic-chemistry.org

Michael Addition Reactions of this compound

The electron-deficient nature of the double bond in this compound also makes it an excellent substrate for nucleophilic conjugate addition, commonly known as the Michael addition. wikipedia.org This reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com

In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). makingmolecules.com For this compound, the β-carbon (C3) is the electrophilic site. The reaction mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the double bond. The π-electrons are pushed onto the adjacent carbon and then delocalized onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate. wikipedia.org

Protonation: The enolate intermediate is then protonated, typically at the α-carbon (C2), to yield the final saturated 1,4-addition product. This protonation step often proceeds through keto-enol tautomerism. wikipedia.orgchemeurope.com

A wide variety of nucleophiles can act as Michael donors, including stabilized enolates (from compounds like malonates or β-ketoesters), amines, thiols, and organometallic reagents like Gilman cuprates. masterorganicchemistry.comchemeurope.com

Asymmetric Michael additions are used to create new stereocenters with high enantiomeric purity. This is typically achieved through organocatalysis or metal catalysis. In one common organocatalytic approach, a chiral secondary amine catalyst reacts with a ketone donor to form a nucleophilic enamine intermediate. mdpi.com This chiral enamine then adds to the Michael acceptor, this compound, in a stereocontrolled fashion.

Alternatively, heterobimetallic complexes containing both a Lewis acidic metal (to activate the Michael acceptor) and a Brønsted basic site (to deprotonate the Michael donor) can be used. researchgate.net For example, a catalyst system can be employed for the asymmetric Michael addition of dimethyl malonate to a cyclic enone, achieving high yield and enantioselectivity. researchgate.net The chiral environment created by the catalyst directs the nucleophile to attack one face of the acceptor, resulting in an enantiomerically enriched product. mdpi.com

The following table shows representative data for a catalytic asymmetric Michael reaction, illustrating the high levels of stereocontrol that can be achieved.

| Entry | Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee, syn) |

|---|---|---|---|---|---|---|

| 1 | Cyclohexanone | (E)-β-Nitrostyrene | (R,R)-DPEN-thiourea | 95 | 9:1 | 98 |

| 2 | Cyclopentanone | (E)-β-Nitrostyrene | (R,R)-DPEN-thiourea | 99 | 9:1 | 99 |

| 3 | Dimethyl Malonate | 2-Cyclopenten-1-one | Ga-Na-BINOL complex | 90 | N/A | 99 |

Data in the table is representative of typical asymmetric Michael addition reactions and is adapted from published research on similar substrates to illustrate the principles discussed. mdpi.comresearchgate.net

Organocatalytic Michael Reactions with this compound

Organocatalytic Michael additions to α,β-unsaturated esters are frequently achieved using chiral secondary amines, such as proline and its derivatives, or bifunctional catalysts like thioureas and squaramides. These catalysts activate the substrates through the formation of iminium ions or by hydrogen bonding, respectively, facilitating the enantioselective addition of nucleophiles.

Common nucleophiles in these reactions include β-dicarbonyl compounds like malonates and β-ketoesters. For instance, the addition of dimethyl malonate to an α,β-unsaturated aldehyde, catalyzed by a proline lithium salt, has been shown to proceed in high yield. Similarly, chiral primary amine thiourea organocatalysts have been successfully employed in the asymmetric Michael addition of malonates to enones.

The general mechanism for a secondary amine-catalyzed Michael addition to this compound would involve the formation of a transient iminium ion, which enhances the electrophilicity of the β-carbon. A nucleophile, such as the enolate of a β-ketoester, would then attack this activated β-position. Subsequent hydrolysis would regenerate the catalyst and yield the Michael adduct.

Table 1: Potential Organocatalytic Michael Additions to this compound

| Nucleophile | Catalyst Type | Expected Product |

| Diethyl malonate | Chiral secondary amine (e.g., prolinol ether) | Diethyl 2-(1,2-bis(methoxycarbonyl)ethyl)malonate |

| Ethyl acetoacetate | Chiral bifunctional thiourea | Ethyl 2-acetyl-3-(methoxycarbonyl)heptanedioate |

| Nitromethane | Chiral squaramide | Dimethyl 2-(2-nitroethyl)hex-2-enedioate |

This table is illustrative and based on the known reactivity of similar α,β-unsaturated esters in organocatalytic Michael additions.

Nucleophilic Addition Reactions to this compound

The electrophilic nature of this compound makes it susceptible to attack by a variety of nucleophiles. These additions can occur at either the carbonyl carbons (1,2-addition) or the β-carbon of the conjugated system (1,4-conjugate addition or Michael addition).

Direct Nucleophilic Attack on Carbonyl Centers

Direct nucleophilic attack on the carbonyl centers of esters is generally less favorable than on aldehydes or ketones due to the resonance delocalization of the lone pair of electrons on the oxygen atom of the ester group. However, with sufficiently strong nucleophiles, such as Grignard reagents or organolithium compounds, this reaction can occur.

The reaction of a Grignard reagent, such as methylmagnesium bromide, with this compound would be expected to proceed via a double addition to one or both of the ester carbonyls, especially if an excess of the Grignard reagent is used. The initial addition would form a ketone intermediate, which is more reactive than the starting ester and would rapidly undergo a second addition to yield a tertiary alcohol after acidic workup.

Similarly, reduction of the ester carbonyls can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would typically lead to the reduction of both ester groups to the corresponding primary alcohols, yielding (E)-hexane-1,2,6-triol. The double bond may also be reduced depending on the reaction conditions. More selective reducing agents, such as diisobutylaluminium hydride (DIBAL-H), could potentially allow for the partial reduction of one or both ester groups to aldehydes, although controlling the selectivity can be challenging.

Chemo- and Regioselectivity in Additions to this compound

The presence of multiple electrophilic sites in this compound raises questions of chemo- and regioselectivity. The outcome of a nucleophilic addition is largely determined by the nature of the nucleophile (hard vs. soft) and the reaction conditions.

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct 1,2-addition to the carbonyl carbon. In contrast, softer nucleophiles, like enamines, enolates, and Gilman cuprates (lithium diorganocopper reagents), generally prefer 1,4-conjugate addition to the β-carbon.

A study on the related compound, dimethyl (E)-hex-2-en-4-ynedioate, demonstrated a highly regioselective α-Michael addition of alkyl amines. This unusual reactivity, leading to addition at the α-carbon, was attributed to the electronic properties of the conjugated enyne system. While this compound lacks the alkyne moiety, this finding highlights that the regioselectivity of nucleophilic additions to such extended conjugated systems can be influenced by subtle electronic factors.

In the case of this compound, the two ester groups are electronically similar, but their positions relative to the double bond make the β-carbon the primary site for conjugate addition by soft nucleophiles. The carbonyl carbons remain the preferred sites for attack by hard nucleophiles.

Table 2: Predicted Selectivity of Nucleophilic Additions to this compound

| Nucleophile | Type | Predicted Major Product |

| CH₃MgBr | Hard | Tertiary alcohols via 1,2-addition |

| LiAlH₄ | Hard | Diol via 1,2-reduction |

| (CH₃)₂CuLi | Soft | Dimethyl 3-methylhexanedioate via 1,4-addition |

| Piperidine | Soft | Dimethyl 3-(piperidin-1-yl)hexanedioate via 1,4-addition |

Radical Reactions of this compound

The electron-deficient nature of the double bond in this compound also makes it a suitable substrate for radical reactions, including polymerization and controlled radical additions.

Radical Polymerization Initiation with this compound

This compound can undergo radical polymerization, similar to other dialkyl fumarates. The polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as 2,2'-azoisobutyronitrile (AIBN) or benzoyl peroxide. The resulting radical adds to the double bond of the monomer, generating a new radical species that propagates the polymer chain.

The radical polymerization of dialkyl fumarates is known to be influenced by the steric bulk of the alkyl groups on the ester. While the polymerization of this compound is feasible, the resulting polymer structure and properties would depend on the specific reaction conditions.

Controlled Radical Addition to this compound

Controlled radical addition reactions, such as Atom Transfer Radical Addition (ATRA), offer a method for the precise functionalization of alkenes. In an ATRA reaction involving this compound, a radical is generated from an alkyl halide in the presence of a transition metal catalyst, typically a copper(I) complex. This radical then adds to the double bond of the ester. The resulting radical intermediate abstracts a halogen atom from the oxidized metal complex (e.g., copper(II) halide) to form the addition product and regenerate the copper(I) catalyst.

This method allows for the formation of a new carbon-carbon bond at the β-position and a halogen at the α-position of the original double bond. The products of such reactions can be further elaborated, making controlled radical additions a valuable synthetic tool. The efficiency and selectivity of ATRA reactions are influenced by the nature of the alkyl halide, the catalyst system, and the reaction conditions.

Table 3: Potential Controlled Radical Additions to this compound

| Radical Precursor | Catalyst System | Expected Product |

| Ethyl α-bromoisobutyrate | CuBr/PMDETA | Dimethyl 2-bromo-3-(1-ethoxycarbonyl-1-methylethyl)hexanedioate |

| Carbon tetrachloride | CuCl/Bipyridine | Dimethyl 2-chloro-3-(trichloromethyl)hexanedioate |

This table presents hypothetical examples based on the principles of controlled radical addition to α,β-unsaturated esters.

Photochemical Transformations of this compound

The presence of a conjugated π-system in this compound makes it susceptible to various photochemical transformations upon absorption of ultraviolet (UV) light. These reactions are initiated by the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to an excited state with altered reactivity compared to the ground state molecule. Key photochemical reactions applicable to α,β-unsaturated esters like this compound include cycloadditions and geometric isomerizations.

Photoinduced cycloadditions, particularly [2+2] cycloadditions, are characteristic reactions of alkenes under photochemical conditions. In the context of this compound, this would typically involve the reaction of an excited-state molecule with a ground-state molecule, or with another alkene, to form a cyclobutane ring.

The mechanism of a [2+2] photocycloaddition can proceed through different pathways, often involving the formation of a diradical intermediate. Upon photoexcitation, one molecule of this compound is promoted to an excited triplet state. This excited molecule can then react with a ground-state molecule. The stereochemistry of the resulting cyclobutane derivatives is a key aspect of these reactions and can be influenced by the reaction conditions and the nature of the reactants. For α,β-unsaturated esters, the regioselectivity of the cycloaddition is also an important consideration, with head-to-head and head-to-tail adducts being possible.

While specific studies on the photocycloaddition of this compound are not extensively documented, the behavior of similar α,β-unsaturated esters, such as dialkyl fumarates and maleates, provides valuable insights. For instance, the photochemical reaction of dimethyl fumarate with other alkenes is known to yield cyclobutane derivatives. It is plausible that this compound would undergo similar [2+2] photocycloaddition reactions, both as a homodimerization and with other olefinic substrates.

Table 1: Plausible Products of Photoinduced [2+2] Cycloaddition of this compound with Ethylene

| Product Name | Structure | Regiochemistry | Stereochemistry |

| Dimethyl 3,4-cyclobutanedicarboxylate | Head-to-Tail | Multiple diastereomers possible | |

| Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate | Head-to-Head | Multiple diastereomers possible |

Note: This table represents theoretically possible products based on the known reactivity of similar compounds.

Under photolytic conditions, this compound can undergo geometric isomerization around the carbon-carbon double bond. The absorption of light can lead to the temporary breaking of the π-bond, allowing for rotation around the σ-bond. Subsequent relaxation back to the ground state can yield either the original (E)-isomer or the (Z)-isomer (Dimethyl maleate). This E/Z isomerization is a common process for compounds with double bonds and can lead to a photostationary state, which is a mixture of the two isomers. The ratio of isomers at the photostationary state depends on the excitation wavelength and the molar absorption coefficients of the isomers at that wavelength.

Beyond simple E/Z isomerization, other rearrangement reactions could be envisaged, although they are less common for this class of compounds. Photochemical conditions can sometimes provide the energy required to overcome activation barriers for rearrangements that are not thermally accessible. However, for a relatively simple molecule like this compound, E/Z isomerization is the most probable rearrangement reaction.

Pericyclic Reactions Beyond Diels-Alder Involving this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. While the Diels-Alder reaction is a prominent example, other types of pericyclic reactions could potentially involve this compound. These include electrocyclic reactions and sigmatropic rearrangements.

An electrocyclic reaction is a reversible reaction that involves the formation of a σ-bond between the ends of a conjugated π-system, leading to the formation of a cyclic compound. The reverse reaction is known as an electrocyclic ring-opening. For this compound, which is a conjugated diene system, a thermally or photochemically induced 6π-electrocyclization could theoretically occur to form a six-membered ring. However, the acyclic and relatively unstrained nature of the starting material makes a thermal electrocyclization unlikely without further structural constraints. Photochemical electrocyclization follows different selection rules (Woodward-Hoffmann rules) and could potentially be induced.

A sigmatropic rearrangement involves the migration of a σ-bond across a π-system. These reactions are classified by the notation [i,j], where i and j are the number of atoms over which the σ-bond migrates on each fragment. For an acyclic conjugated system like this compound, a nih.govmdpi.com-sigmatropic shift of a hydrogen atom or an alkyl group from a neighboring position could be envisioned under appropriate thermal or photochemical conditions, although this would require the presence of suitable substituents. Given the structure of this compound, sigmatropic rearrangements are not expected to be a major reaction pathway without specific derivatization.

It is important to note that while these pericyclic reactions are theoretically possible, their occurrence with this compound is not well-documented in the scientific literature, suggesting they are not facile or common reaction pathways for this compound under typical laboratory conditions.

Enzymatic and Biocatalytic Transformations of this compound

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. This compound, as an α,β-unsaturated diester, is a potential substrate for several classes of enzymes.

Ene-reductases , for instance, are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds. The reduction of the C=C double bond in this compound by an ene-reductase would yield dimethyl adipate. This biocatalytic reduction is of significant interest as it can lead to the formation of chiral centers if the substrate is appropriately substituted, although in the case of the parent compound, the product is achiral. The use of ene-reductases often requires a cofactor, such as NADH or NADPH, which needs to be regenerated in situ for the process to be economically viable.

Lipases are another class of enzymes that could act on this compound. These enzymes are widely used for the hydrolysis of esters and for transesterification reactions. The enzymatic hydrolysis of one or both of the methyl ester groups would yield the corresponding monoester or muconic acid. This reaction can be highly selective, and under controlled conditions, it might be possible to achieve selective hydrolysis of one ester group over the other. Such enzymatic transformations are valuable for producing bio-based platform chemicals like muconic acid, which is a precursor to adipic acid, a key monomer in the production of nylon.

Table 2: Potential Enzymatic Transformations of this compound

| Enzyme Class | Transformation | Product | Potential Significance |

| Ene-reductase | Reduction of C=C double bond | Dimethyl adipate | Green synthesis of saturated diesters |

| Lipase | Hydrolysis of ester groups | (E)-6-methoxy-6-oxohex-4-enoic acid or (E)-Hex-2-enedioic acid (Muconic acid) | Production of bio-based monomers |

Note: This table outlines plausible enzymatic reactions based on the known activity of these enzyme classes on similar substrates.

The field of biocatalysis is rapidly advancing, and the application of enzymes to the transformation of bio-derived chemicals like muconate esters is an active area of research. These enzymatic routes offer sustainable alternatives to traditional chemical methods for the synthesis of valuable chemicals and polymers.

Computational Chemistry and Molecular Modeling of E Dimethyl Hex 2 Enedioate

Quantum Chemical Calculations of Spectroscopic Properties for Mechanistic Elucidation

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, such as (E)-Dimethyl hex-2-enedioate. These computational methods, particularly Density Functional Theory (DFT), allow for the simulation of Nuclear Magnetic Resonance (NMR) spectra, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. By comparing these calculated spectra with experimental data, researchers can gain detailed insights into the molecule's three-dimensional structure, electron distribution, and bonding characteristics. This synergy between theoretical calculations and experimental results is invaluable for elucidating reaction mechanisms where this compound is an intermediate or product.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. For molecules like this compound, a hybrid functional such as B3LYP, combined with a Pople-style basis set (e.g., 6-31G(d,p)) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ), is commonly employed to strike a balance between computational cost and accuracy.

A hypothetical study on this compound would involve:

Conformational Analysis: Identifying the lowest energy conformer(s) of the molecule, as the calculated NMR shifts are sensitive to the molecular geometry.

Geometry Optimization: Optimizing the geometry of the most stable conformer(s) at a chosen level of theory.

NMR Shielding Calculation: Performing GIAO calculations on the optimized geometry to obtain the isotropic shielding values for each nucleus.

Chemical Shift Prediction: Calculating the chemical shifts by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the reference standard (TMS).

The predicted chemical shifts can then be compared to experimental values to validate the computed structure. Discrepancies between the calculated and experimental spectra can point to environmental effects, such as solvent interactions or the presence of multiple conformers in solution, that were not accounted for in the gas-phase calculations.

Table 1: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: The following data is illustrative and not based on actual published research for this specific molecule, as such data was not found.)

| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹H NMR | ||

| =CH-CO | 6.9 - 7.1 | Data not available |

| -CH= | 5.8 - 6.0 | Data not available |

| -CH₂- | 2.3 - 2.5 | Data not available |

| -CH₂-CH₂- | 2.2 - 2.4 | Data not available |

| O-CH₃ | 3.7 - 3.8 | Data not available |

| ¹³C NMR | ||

| C=O | 165 - 170 | Data not available |

| =CH-CO | 140 - 145 | Data not available |

| -CH= | 120 - 125 | Data not available |

| -CH₂- | 30 - 35 | Data not available |

| -CH₂-CH₂- | 28 - 33 | Data not available |

| O-CH₃ | 50 - 55 | Data not available |

Infrared (IR) Spectroscopy Simulation

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. Following the geometry optimization of this compound, a frequency calculation is performed. This calculation computes the second derivatives of the energy with respect to the nuclear positions, which provides the force constants for the molecular vibrations.

The output of this calculation includes the vibrational frequencies (typically in cm⁻¹) and their corresponding IR intensities. It is important to note that calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. To improve the agreement with experimental data, a scaling factor is commonly applied to the calculated frequencies.

For this compound, key vibrational modes of interest would include:

C=O stretching vibrations of the ester groups.

C=C stretching of the alkene bond.

C-O stretching of the ester linkages.

=C-H bending vibrations.

C-H stretching of the methyl and methylene groups.

By analyzing the calculated vibrational modes, each peak in the theoretical spectrum can be assigned to a specific motion of the atoms. This information is crucial for interpreting experimental IR spectra and can help in identifying the presence of specific functional groups and in tracking changes in bonding during a chemical reaction.

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: The following data is illustrative and not based on actual published research for this specific molecule, as such data was not found.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1780 - 1800 | 1720 - 1740 | Data not available |

| C=C Stretch | 1680 - 1700 | 1620 - 1640 | Data not available |

| C-O Stretch | 1250 - 1300 | 1200 - 1250 | Data not available |

| =C-H Bend | 980 - 1000 | 940 - 960 | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions of molecules, which are observed in UV-Vis spectroscopy. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λ_max), while the oscillator strength is related to the intensity of the absorption.

For this compound, the conjugated system of the α,β-unsaturated ester is expected to give rise to a π → π* transition in the UV region. TD-DFT calculations can predict the λ_max for this transition and can also provide insights into the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).

Understanding the electronic transitions is important for mechanistic studies, as it can shed light on the photochemical reactivity of the molecule and can be used to monitor the progress of reactions involving changes in electronic structure.

Table 3: Hypothetical Calculated Electronic Transition for this compound (Note: The following data is illustrative and not based on actual published research for this specific molecule, as such data was not found.)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Experimental λ_max (nm) |

| π → π* | 210 - 230 | > 0.1 | Data not available |

Advanced Analytical Techniques in the Study of E Dimethyl Hex 2 Enedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation of (E)-Dimethyl Hex-2-enedioate Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic study of organic reactions. In the context of this compound, it provides unambiguous evidence for product structures and allows for real-time monitoring of reaction progress.

Advanced 2D NMR Techniques for Structural Confirmation of Adducts

The structural confirmation of adducts formed from reactions of this compound and its derivatives is greatly facilitated by advanced 2D NMR techniques. For instance, in the study of the α(δ')-Michael addition of alkyl amines to dimethyl (E)-hex-2-en-4-ynedioate, a closely related conjugated enyne, various NMR methods were crucial for confirming the formation of α,β-dehydroamino acid derivatives. mdpi.com

One-dimensional (1D) ¹H and ¹³C NMR provide initial structural information. For example, in the ¹H-NMR spectra of the resulting adducts, the coupling constants between the γ- and δ-protons (around 15 Hz) are indicative of a trans-configuration of the newly formed C=C double bond. mdpi.com

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for more definitive stereochemical assignments. In the case of the reaction with piperidine, which yields a mixture of (2E,4E) and (2Z,4E) stereoisomers, NOESY experiments were used to confirm the structures. Irradiation of the β- and δ-protons in the (2E,4E) isomer resulted in enhancements in the corresponding δ- and β-proton signals, confirming their spatial proximity consistent with the assigned stereochemistry. mdpi.com Such detailed structural elucidation is critical for understanding the stereoselectivity of the reaction. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for an Adduct of a Related Hex-2-enedioate Derivative.

| Compound | ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) |

|---|---|---|

| (2E,4E)-Dimethyl-2-(piperidin-1-yl)hexa-2,4-dienedioate | 7.68 (dd, J = 12.0, 14.7 Hz, 1H), 5.65 (d, J = 14.7 Hz, 1H), 5.41 (d, J = 11.7 Hz, 1H), 3.90 (s, 3H), 3.69 (s, 3H), 3.03–3.05 (m, 4H), 1.61 (m, 6H) | 167.8, 165.7, 149.6, 142.2, 113.1, 100.8, 52.3, 50.7, 48.8, 24.9, 23.6 |

In Situ NMR for Reaction Monitoring and Kinetic Studies

In situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time directly within the NMR tube. nih.goved.ac.uk This technique provides detailed kinetic data and can help identify transient intermediates that might be missed by conventional analysis of quenched reaction aliquots. nih.gov

For reactions involving this compound, the process would involve initiating the reaction within an NMR tube placed inside the spectrometer's probe. d-nb.info A series of 1D NMR spectra, typically ¹H NMR, are then acquired at specific time intervals throughout the reaction. ed.ac.uk By integrating the signals corresponding to the reactants, intermediates, and products in each spectrum, a concentration-versus-time profile can be generated.

This kinetic data is invaluable for determining reaction rate laws, calculating rate constants, and elucidating the reaction mechanism. nih.govscienceopen.com The technique is particularly advantageous as it is non-invasive and provides a comprehensive picture of the species present in the reaction mixture at any given moment. d-nb.info For example, monitoring the disappearance of the olefinic proton signals of this compound and the simultaneous appearance of new signals corresponding to the product would allow for precise kinetic profiling.

Mass Spectrometry (MS) for Reaction Mechanism Elucidation and Product Characterization

Mass spectrometry is an indispensable tool for the analysis of reaction products of this compound, providing precise molecular weight information and structural details through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of newly synthesized molecules. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique molecular formula.

In studies of reactions involving derivatives of hex-2-enedioate, HRMS has been used to support the structures proposed by NMR data. mdpi.com For instance, for the adduct formed with hexylamine, the calculated mass for the molecular ion [M]⁺ of C₁₄H₂₃NO₄ was 269.1627, while the experimentally found mass was 269.1629, confirming the molecular formula. mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for Representative Adducts of a Related Hex-2-enedioate Derivative.

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| (2E,4E)-Dimethyl-2-(hexylamino)hexa-2,4-dienedioate | C₁₄H₂₃NO₄ | 269.1627 | 269.1629 |

| (2E,4E)-Dimethyl-2-(octylamino)hexa-2,4-dienedioate | C₁₆H₂₇NO₄ | 297.1940 | 297.1945 |

| (2E,4E)-Dimethyl-2-(diethylamino)hexa-2,4-dienedioate | C₁₂H₁₉NO₄ | 241.1314 | 241.1316 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions are then mass-analyzed. encyclopedia.pubuab.edu

Chromatographic Techniques for Kinetic and Mechanistic Studies

Chromatographic methods are fundamental for both the separation and purification of products from reactions of this compound, as well as for quantitative analysis in kinetic and mechanistic investigations.

Techniques such as Thin-Layer Chromatography (TLC) are routinely used to monitor the progress of a reaction by observing the disappearance of reactant spots and the appearance of product spots. For purification, column chromatography is the standard method, allowing for the isolation of the desired products from the reaction mixture based on their differential adsorption to the stationary phase. mdpi.com

For kinetic studies, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed. sielc.com By taking aliquots from the reaction mixture at various times and analyzing them chromatographically, the concentrations of reactants and products can be accurately determined. A plot of concentration versus time allows for the determination of the reaction order and rate constant. These methods are highly sensitive and provide excellent quantitative data, which is essential for building a comprehensive understanding of the reaction mechanism.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the study of this compound, which possesses sufficient volatility for this method. This technique is particularly valuable for identifying and quantifying the compound in the gas phase, for instance, when analyzing the headspace of a reaction to monitor for volatile byproducts or to assess the purity of the distilled ester.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and introduced onto a chromatographic column by an inert carrier gas, such as helium. The column, often a long, fused silica (B1680970) capillary coated with a stationary phase (e.g., 5% phenyl methyl siloxane), separates the components of the mixture based on their boiling points and affinities for the stationary phase. nih.gov As each component elutes from the column, it enters the ion source of the mass spectrometer.

For this compound, electron ionization (EI) is a common method for generating ions. In the EI source, the molecule is bombarded with a high-energy electron beam (typically 70 eV), causing it to lose an electron and form a molecular ion (M⁺•). nih.gov This molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, characteristic charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and these fragment ions are then detected, producing a mass spectrum that serves as a chemical "fingerprint."

The mass spectrum of this compound (C₈H₁₂O₄, molecular weight: 172.18 g/mol ) would be expected to show a molecular ion peak at m/z 172. nih.gov Key fragmentation patterns for esters often involve the loss of the alkoxy group (-OCH₃, m/z 31) or the methoxycarbonyl group (-COOCH₃, m/z 59). The presence of a double bond can influence the fragmentation pathways, potentially leading to characteristic allylic or vinylic cleavages. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound, which is crucial for its unambiguous identification. nih.gov

The retention time, the time it takes for the compound to travel through the GC column, is another critical parameter for identification. While specific retention times are dependent on the exact analytical conditions (e.g., column length and diameter, stationary phase, temperature program, and carrier gas flow rate), they are highly reproducible under consistent conditions. For a compound like this compound, a temperature-programmed oven is typically used to ensure sharp peaks and efficient separation from other components.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-350 |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

This table represents a typical set of starting parameters for the analysis of a semi-volatile ester and would require optimization for a specific application.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Reaction Mixtures

For the analysis of this compound within complex, non-volatile matrices, such as in-process reaction mixtures or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. It is particularly advantageous when the compound of interest is part of a mixture containing non-volatile components, or when the analyte itself is thermally labile and would decompose under the high temperatures of a GC inlet.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-pressure stream of a liquid mobile phase. The mobile phase carries the sample through a packed column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. For a moderately polar compound like this compound, reversed-phase chromatography is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to improve peak shape.

The eluent from the LC column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is one of the most common ionization techniques for LC-MS. In ESI, the column effluent is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase. These ions are then guided into the mass analyzer.

A significant challenge in the LC-MS analysis of non-polar or moderately polar compounds like this compound is their often poor ionization efficiency in ESI. nih.gov To overcome this, chemical derivatization is frequently employed to introduce a readily ionizable group onto the analyte molecule. For dicarboxylic acids and their esters, derivatization strategies that introduce a permanent positive charge can dramatically enhance detection sensitivity in the positive ion mode. google.comresearchgate.net While this compound is already an ester, if one were analyzing the parent diacid, esterification to, for example, n-butyl esters has been shown to improve ionization efficiency and the stability of the resulting molecular ions in the positive ion mode. google.com

Tandem mass spectrometry (MS/MS) is often coupled with LC to provide enhanced selectivity and structural information. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or an adduct ion [M+Na]⁺ of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. This technique is invaluable for confirming the identity of the analyte in a complex matrix and for quantitative analysis using methods like multiple reaction monitoring (MRM).

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| MRM Transition | e.g., Precursor Ion [M+H]⁺ → Product Ion |

This table provides an example of typical LC-MS/MS conditions that would serve as a starting point for method development for the analysis of this compound in a reaction mixture.

Based on a comprehensive search of available scientific literature, there is insufficient information to generate an article on the specific applications of This compound that aligns with the detailed outline provided.

The available information is largely limited to basic chemical identifiers and physical properties. The body of published research does not appear to contain specific examples or discussions of this compound being used as a precursor for carbocyclic and heterocyclic systems, in the construction of polyfunctionalized scaffolds, or as a key intermediate in biomimetic synthesis.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline. Generating content for the specified sections and subsections would require speculating beyond the available scientific evidence, which would compromise the accuracy and integrity of the information presented.

Applications of E Dimethyl Hex 2 Enedioate in Organic Synthesis

Integration of (E)-Dimethyl Hex-2-enedioate in Medicinal Chemistry Intermediates

Synthesis of Pharmacologically Active Compounds

Despite the potential of this compound as a synthetic precursor, specific examples of its direct application in the total synthesis of commercially available or late-stage clinical drug candidates are not prominently featured in peer-reviewed scientific literature. The broader class of muconic acid esters has been investigated for its potential to be converted into adipic acid and terephthalic acid, which are key industrial chemicals but not typically considered pharmacologically active in themselves. mdpi.commdpi.com

The synthesis of bioactive natural products often relies on strategic chemical transformations. encyclopedia.pubnih.gov While the structural motif present in this compound is found within more complex natural products, the direct use of this specific diester as a starting material in their synthesis is not a recurring theme in published research. For instance, the synthesis of various alkaloids and other bioactive heterocycles often involves intricate multi-step processes where simpler, more readily available building blocks are employed. researchgate.netgrafiati.commdpi.com

Derivatization of this compound for Drug Discovery

The process of drug discovery often involves the synthesis of a library of compounds derived from a common scaffold. The derivatization of this compound could theoretically lead to a diverse range of molecules for biological screening. The double bond and ester groups are amenable to a variety of chemical modifications.

Potential Derivatization Reactions:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Michael Addition | Nucleophiles (e.g., amines, thiols) | Functionalized adipic acid derivatives |

| Diels-Alder Reaction | Dienes | Substituted cyclohexene (B86901) derivatives |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Dimethyl adipate |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Diepoxyadipate derivatives |

| Hydrolysis | Acid or base | (E)-Hex-2-enedioic acid (Muconic acid) |

While these transformations are chemically feasible, the current body of scientific literature does not provide extensive examples of such derivatives of this compound being synthesized and subsequently evaluated for specific pharmacological activities. The focus in the broader context of muconic acid and its esters has been more on their application in the development of bio-based polymers and as platform chemicals. researchgate.netchemrxiv.org

Polymerization and Material Science Applications of E Dimethyl Hex 2 Enedioate

Kinetics and Mechanisms of (E)-Dimethyl Hex-2-enedioate Polymerization

Detailed studies on the kinetics and mechanisms governing the polymerization of this compound are not extensively documented in readily accessible scientific literature. The following sections represent a prospective outline of research areas that would be crucial for understanding and harnessing the potential of this monomer.

Free Radical Polymerization of this compound

Specific data on the free radical polymerization of this compound, including reaction kinetics, initiator efficiency, and the determination of rate constants, is not presently available. Such studies would be foundational to understanding the basic polymerization behavior of this monomer.

Controlled Radical Polymerization Techniques for this compound

The application of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to this compound has not been specifically reported. Research in this area would be pivotal for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersity, and complex architectures.

Synthesis of Functional Polymers from this compound Monomer

The synthesis of functional polymers derived from this compound is an area with potential for future research, though currently lacks substantial published examples.

Copolymers of this compound with Other Monomers

The exploration of copolymers incorporating this compound is a logical step toward tuning material properties. One documented example involves the synthesis and characterization of a copolymer of dimethyl hex-2-enedioate. Further research into copolymerization with a variety of comonomers would be necessary to fully understand its reactivity ratios and the properties of the resulting materials.

Elaboration of this compound-Derived Polymers

Detailed research on the post-polymerization modification or elaboration of polymers derived from this compound is not currently available. This remains a prospective area for creating novel functional materials.

Advanced Materials Derived from this compound

While patents may broadly encompass unsaturated esters in polymer compositions, specific examples and detailed performance data of advanced materials derived explicitly from this compound are not found in the reviewed literature. The potential applications of such materials would be contingent on the properties achieved through polymerization and further functionalization.

Green Chemistry and Sustainability Aspects of E Dimethyl Hex 2 Enedioate

Eco-Friendly Synthesis Routes for (E)-Dimethyl Hex-2-enedioate

Traditional chemical synthesis often relies on volatile organic solvents and energy-intensive conditions. Green chemistry seeks to replace these with more sustainable alternatives, focusing on solvent-free reactions, the use of benign solvents like water, and energy-efficient technologies.

The ideal green synthesis minimizes waste by eliminating the solvent altogether or by using water as a benign medium. While specific research into solvent-free or water-based synthesis of this compound is not extensively documented, principles from related reactions offer a pathway toward greener alternatives.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, often leading to reduced waste, easier purification, and lower energy consumption. For the synthesis of related unsaturated esters, one-pot, solvent-free Wittig-type reactions have been developed that show significant advantages, including short reaction times and high yields. tandfonline.com Similarly, efficient methods for creating symmetric methylene diesters have been achieved by reacting aromatic carboxylates with dihaloalkanes under solvent-free conditions, highlighting a practical and environmentally friendly approach. nih.gov These methodologies suggest that a solvent-free synthesis of this compound could potentially be developed, for instance, through the direct esterification of (E)-hex-2-enedioic acid with methanol under solid-acid catalysis or thermal conditions without a solvent.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for Related Esters

| Feature | Conventional Solvent-Based Synthesis | Potential Solvent-Free Synthesis |

|---|---|---|

| Solvent Use | High (e.g., Toluene, THF) | None or minimal |

| Waste Generation | High (solvent waste) | Low |

| Work-up | Often requires extraction, washing | Simpler, direct isolation |

| Energy Input | Heating/refluxing large solvent volumes | Potentially lower, direct heating of reactants |

Reducing energy consumption is a key goal of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving this, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. nih.gov

Microwave irradiation efficiently transfers energy directly to polar molecules in the reaction mixture, leading to uniform and rapid heating. nih.gov This technique has been successfully applied to the synthesis of a wide range of esters, including aliphatic and aromatic triesters, significantly reducing reaction times from hours to minutes. thieme-connect.comorganic-chemistry.org For instance, the microwave-assisted synthesis of polyesters from dianhydrohexitols and suberic acid derivatives has been shown to be effective. sciforum.net

Table 2: Potential Advantages of Microwave-Assisted Synthesis for Diester Formation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours organic-chemistry.org |

| Energy Efficiency | Lower (heating of entire apparatus) | Higher (direct heating of reactants) nih.gov |

| Product Yield | Variable, often moderate | Often higher nih.gov |

| Side Reactions | More prevalent due to longer heating | Often reduced |

Biodegradation Mechanisms and Environmental Fate of this compound

Understanding how a chemical compound degrades in the environment is crucial for assessing its long-term impact. The biodegradability of this compound is predicted by its chemical structure, which contains functional groups susceptible to microbial attack.

Specific microbial degradation pathways for this compound have not been detailed in scientific literature. However, a probable pathway can be inferred from studies on structurally similar compounds like aliphatic diesters and the parent diacid, muconic acid (a structural isomer of hex-2-enedioic acid).

The primary step in the biodegradation of diesters is typically the enzymatic hydrolysis of the ester bonds by microbial esterases or lipases. This would break down this compound into methanol and (E)-hex-2-enedioic acid.

Ester Hydrolysis: this compound + 2 H₂O ---(Esterase)---> (E)-Hex-2-enedioic acid + 2 Methanol

Methanol is a simple alcohol that is readily biodegradable by a wide range of microorganisms. The resulting unsaturated diacid, (E)-hex-2-enedioic acid, is an isomer of cis,cis-muconic acid, a well-known intermediate in the microbial degradation of aromatic compounds like catechol. nih.govosti.gov Microorganisms such as Pseudomonas putida are known to metabolize muconic acid through the β-ketoadipate pathway. osti.govnih.gov It is plausible that (E)-hex-2-enedioic acid would be channeled into similar central metabolic pathways, likely involving isomerization and subsequent degradation to intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA.

A formal environmental impact assessment for this compound is not available. However, its potential environmental impact can be considered based on its chemical class. The molecule is an α,β-unsaturated ester. Compounds belonging to the class of α,β-unsaturated carbonyls are known to be reactive electrophiles.

This reactivity means they have the potential to engage in Michael-type addition reactions with biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This mechanism is a known driver of toxicity for this class of compounds. The specific toxicity can vary based on factors such as steric hindrance and the presence of other functional groups. Therefore, while this compound is expected to be biodegradable, its potential for ecotoxicity before degradation cannot be dismissed without specific experimental data. Further studies would be required to determine key environmental parameters such as its persistence, bioaccumulation potential, and aquatic toxicity (e.g., LC50 values).

Future Research Directions and Unexplored Potential of E Dimethyl Hex 2 Enedioate

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and transformation of α,β-unsaturated esters are central to modern organic chemistry, and the development of novel catalytic systems is paramount for improving efficiency, selectivity, and sustainability. organic-chemistry.orgnih.gov For (E)-Dimethyl hex-2-enedioate, future research could focus on several promising catalytic frontiers.

Another key area is olefin metathesis. Highly active ruthenium-based catalysts have demonstrated significant functional group tolerance, making them suitable for the cross-metathesis of simpler olefins to construct the this compound backbone with high stereoselectivity. organic-chemistry.org Similarly, molybdenum-based catalysts, sometimes used in the presence of additives like acetonitrile (B52724), offer pathways for kinetically controlled (Z)-selective cross-metathesis, highlighting the potential for catalyst-controlled synthesis of either geometric isomer. nih.gov The development of catalysts that favor the E-isomer with high fidelity would be a significant advancement.

Furthermore, chemo-enzymatic strategies present a green and highly selective alternative. The use of enzymes, such as carboxylic acid reductase (CAR), to generate aldehyde precursors in situ from dicarboxylic acids, followed by a chemical step like a Wittig reaction, exemplifies a powerful interdisciplinary approach. nih.gov Tailoring enzymes or entire microbial systems for the specific production of precursors to this compound could lead to highly efficient and sustainable bioprocesses.

| Catalytic Approach | Potential Advantages for this compound | Key Research Focus |

| Palladium-Catalyzed Dehydrogenation | High atom economy; direct synthesis from saturated precursors. organic-chemistry.org | Developing catalysts with higher turnover numbers and selectivity for the α,β-position. |

| Ruthenium/Molybdenum Metathesis | High stereocontrol; modular assembly from simpler alkenes. organic-chemistry.orgnih.gov | Catalyst design for exclusive (E)-selectivity and high yields. |

| N-Heterocyclic Carbene (NHC) Catalysis | Umpolung reactivity; access to novel reaction pathways. organic-chemistry.org | Exploring NHC-catalyzed cycloadditions and annulations using the compound as a substrate. |

| Chemo-enzymatic Synthesis | Green and sustainable; high selectivity under mild conditions. nih.gov | Engineering enzymes for specific dicarboxylic acid reduction and integration with subsequent chemical steps. |

| Bifunctional Catalysis | Process intensification; direct synthesis from CO2 and other feedstocks. mdpi.commdpi.com | Designing catalysts combining metal and acid sites for one-pot synthesis of unsaturated diesters. |

Integration of this compound into Continuous Flow Processes

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. amt.ukvapourtec.com Integrating the synthesis and subsequent reactions of this compound into continuous flow systems is a logical and promising direction for future research.

The synthesis of this compound may involve exothermic steps or thermally sensitive intermediates. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, allowing for precise temperature control and minimizing the formation of byproducts. amt.ukresearchgate.net This enhanced control can lead to higher yields and purer products. Furthermore, hazardous reagents or unstable intermediates can be generated and consumed in situ, confined within the reactor system, which significantly improves operational safety. flinders.edu.au

A key opportunity lies in developing multi-step continuous flow syntheses. flinders.edu.au An automated system could telescope several reaction steps—such as an initial condensation, esterification, and subsequent modification of the double bond—without the need for manual handling and isolation of intermediates. researchgate.netnih.gov Such a process would dramatically increase efficiency and reduce waste. In-line purification and analytical techniques could be incorporated to monitor the reaction in real-time, allowing for automated optimization and quality control. flinders.edu.au The space-time yield in microreactor systems can be orders of magnitude higher than in batch reactors, making flow synthesis particularly attractive for industrial-scale production. researchgate.net

| Feature of Flow Chemistry | Benefit for this compound Synthesis/Use | Future Research Goal |

| Enhanced Heat & Mass Transfer | Improved control over exothermic reactions, leading to higher selectivity and yield. amt.ukresearchgate.net | Optimization of reactor design (e.g., microreactors) for specific synthetic steps. |

| Improved Safety | Safe handling of hazardous reagents and unstable intermediates by confining them to small volumes. flinders.edu.au | Development of flow protocols for reactions involving energetic materials or high pressures. |

| Scalability | Straightforward scaling from laboratory to production by running the system for longer or using parallel reactors. amt.uk | Demonstrating a scalable, end-to-end continuous synthesis of the compound. |

| Automation & Integration | Multi-step synthesis without intermediate isolation; real-time optimization. flinders.edu.aupatsnap.com | Creating a fully automated platform with in-line analytics for "on-demand" synthesis. |

Exploration of Supramolecular Interactions Involving this compound

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to designing novel materials with tailored properties. The molecular structure of this compound—containing two ester carbonyl groups (hydrogen bond acceptors) and an electron-deficient C=C double bond—makes it a candidate for engaging in various supramolecular interactions.

While the parent unsaturated dicarboxylic acids have been studied for their ability to form hydrogen-bonded networks, the potential of their ester derivatives like this compound remains largely unexplored. documentsdelivered.com Future research could investigate how this compound interacts with hydrogen bond donors to form co-crystals, liquid crystals, or organogels. The geometry of the (E)-alkene bond imposes a specific spatial arrangement on the terminal ester groups, which could be exploited to direct the assembly of highly ordered three-dimensional structures.

The electron-poor nature of the conjugated system suggests the potential for π-π stacking interactions with electron-rich aromatic systems. By co-crystallizing this compound with suitable aromatic partners, novel charge-transfer complexes with interesting photophysical or electronic properties could be created. Furthermore, the carbonyl oxygen atoms could act as Lewis basic sites, coordinating with metal ions to form metallosupramolecular polymers or cages. The linear, flexible backbone of the hexenedioate structure could allow it to function as a versatile linker in the design of metal-organic frameworks (MOFs).

Advanced Applications in Materials Science and Nanotechnology

The presence of both a polymerizable double bond and difunctional ester groups makes this compound a highly attractive monomer for advanced materials. Its most direct application is in the synthesis of unsaturated polyester (B1180765) resins. mdpi.com These resins are critical in the production of composites, coatings, and insulating materials. mdpi.comresearchgate.net